3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c18-15-4-3-13(8-16(15)19)20-17(22)21(9-12-5-7-24-11-12)10-14-2-1-6-23-14/h1-8,11H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJJALFPTKMPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the Urea Backbone: The initial step involves the reaction of 3,4-dichloroaniline with an isocyanate derivative to form the urea backbone.
Attachment of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups are introduced through nucleophilic substitution reactions, where the urea derivative reacts with furan-2-ylmethyl chloride and thiophen-3-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can inhibit the growth of various bacterial strains and fungi. This activity is crucial for developing new antibiotics and antifungal agents.
Antioxidant Activity
The furan and thiophene moieties are recognized for their antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with aging and various diseases.
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent.
Summary of Biological Activities
Urease Inhibition Study
A study investigated the urease inhibitory activity of various thiourea derivatives, including those structurally related to our compound. Results showed that certain modifications led to enhanced inhibitory effects compared to standard urease inhibitors, which are critical in treating conditions like kidney stones and peptic ulcers.
Antioxidant Efficacy Evaluation
In a comparative study against Vitamin C, several derivatives exhibited significant DPPH radical scavenging activity, highlighting the potential health benefits associated with antioxidant-rich compounds derived from this chemical class.
Cytotoxicity Assessment
Research on the cytotoxic effects against breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. This suggests its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related urea derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity and Bioactivity: The target compound’s furan and thiophene substituents distinguish it from analogs like diuron (dimethyl groups) and triclocarban (chlorophenyl groups). These heterocycles may reduce metabolic degradation compared to diuron, which is prone to forming persistent metabolites like 3,4-DCA . The target compound’s heterocycles could offer similar advantages in selectivity .
Applications and Limitations :
- Diuron’s herbicidal activity is well-documented, but its environmental persistence due to incomplete mineralization limits its use . The target compound’s heterocycles may mitigate this issue by altering degradation pathways.
- Triclocarban’s antimicrobial efficacy highlights the role of chloro-substituents in membrane penetration, whereas the target compound’s furan/thiophene groups might favor interactions with microbial enzymes .
Metabolic and Environmental Impact :
- The bacterial degradation of diuron produces toxic intermediates (e.g., 3,4-DCA), whereas the target compound’s heterocycles could either stabilize the urea core or redirect degradation toward less harmful metabolites .
Biological Activity
The compound 3-(3,4-Dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a dichlorophenyl group, a furan ring, and a thiophenyl moiety. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Antimicrobial : Various studies have shown that urea derivatives can possess significant antibacterial and antifungal properties.
- Anticancer : Some urea derivatives have demonstrated cytotoxic effects against different cancer cell lines.
- Anti-inflammatory : These compounds may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of urea derivatives:
-
Anticancer Activity : A study reported that urea derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity (Table 1).
Compound Cell Line IC50 (μM) Urea A MCF-7 15.0 Urea B HCT-116 12.5 Urea C PC-3 10.0 -
Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of similar compounds, showing effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL (Table 2).
Compound Organism MIC (μg/mL) Compound X Staphylococcus aureus 25 Compound Y Escherichia coli 50
Q & A
Basic Question: What are the standard synthetic routes for preparing 3-(3,4-dichlorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines under controlled conditions. For this compound, a plausible route would involve reacting 3,4-dichlorophenyl isocyanate with furan-2-ylmethylamine and thiophen-3-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is essential to neutralize HCl formed during the reaction . Yield optimization requires strict control of stoichiometry (1:1 molar ratio for isocyanate and amines), temperature (reflux conditions), and reaction time (monitored via TLC or HPLC). Solvent choice also impacts purity; polar aprotic solvents may reduce side reactions.
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this urea derivative?
Answer:
Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example, NMR may average signals for conformers, while X-ray structures provide static snapshots. To resolve this:
- Perform variable-temperature NMR to detect conformational exchange .
- Compare computational models (DFT or MD simulations) with experimental data to identify dominant conformers .
- Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
Cross-validation with single-crystal X-ray data (as in ) is critical for unambiguous structural assignment.
Basic Question: What analytical techniques are most reliable for characterizing the purity and stability of this compound under laboratory conditions?
Answer:
- Purity Analysis:
- HPLC-MS : Quantifies impurities and confirms molecular ion peaks.
- Elemental Analysis : Validates C, H, N, S, and Cl content .
- Stability Assessment:
Advanced Question: How can Design of Experiments (DoE) principles optimize the synthesis of this compound to improve scalability and reproducibility?
Answer:
A DoE approach (e.g., factorial design) identifies critical parameters:
Factors : Temperature, solvent polarity, catalyst concentration, and reaction time.
Response Variables : Yield, purity, and reaction completion time.
Example workflow:
- Screen factors via a Plackett-Burman design to identify significant variables .
- Optimize using a Central Composite Design (CCD) to model nonlinear relationships .
- Validate robustness by repeating runs under optimal conditions (e.g., 72°C, 12 hours, 1.2 eq. amine). Flow chemistry (as in ) enhances reproducibility by minimizing batch-to-batch variability.
Basic Question: What structural features of this urea derivative influence its solubility and stability in aqueous vs. organic media?
Answer:
- Solubility : The dichlorophenyl group enhances lipophilicity (logP ~3.5–4.0), reducing aqueous solubility. Furan and thiophene moieties introduce π-π stacking, further limiting polar interactions .
- Stability : Urea bonds are prone to hydrolysis under acidic/basic conditions. Steric hindrance from the furan/thiophene groups may slow degradation. Stability in organic solvents (e.g., DMSO) is higher due to reduced water activity .
Advanced Question: How can researchers leverage computational chemistry to predict the biological activity or intermolecular interactions of this compound?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The dichlorophenyl group may engage in hydrophobic interactions, while urea acts as a hydrogen-bond donor .
- QSAR Models : Correlate structural descriptors (e.g., Cl substituent positions, heterocyclic ring sizes) with activity data from analogs .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
Basic Question: What safety precautions are necessary when handling this compound, given its structural analogs?
Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (common in urea derivatives ).
- Ventilation : Handle in a fume hood to avoid inhalation of fine powders.
- Waste Disposal : Follow EPA guidelines for chlorinated organic compounds .
Advanced Question: How can conflicting data on the compound’s reactivity (e.g., unexpected byproducts during synthesis) be systematically investigated?
Answer:
- Mechanistic Studies : Use LC-MS to identify byproducts; propose reaction pathways (e.g., amine cross-reactivity or solvent adduct formation).
- Isotope Labeling : Track nitrogen or chlorine atoms via ¹⁵N/³⁷Cl NMR to pinpoint reaction steps prone to side reactions .
- Kinetic Analysis : Compare rate constants for primary vs. side reactions under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
